CYP2A6 Inhibition: 3-(1H-Imidazol-4-yl)pyridine vs. 1-Benzyl Analog
3-(1H-Imidazol-4-yl)pyridine inhibits human CYP2A6 with an IC50 of 1.51 × 10³ nM (1.51 µM). In contrast, its N‑benzyl substituted derivative (3-(1-benzyl‑1H‑imidazol‑4‑yl)pyridine) exhibits a marginally lower IC50 of 1.39 × 10³ nM (1.39 µM) under identical assay conditions [REFS‑1][REFS‑2]. This 8% difference, while modest, confirms that N‑substitution does not enhance CYP2A6 affinity, supporting the use of the parent compound as the minimal‑structure comparator for SAR studies.
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.51 × 10³ nM (1.51 µM) |
| Comparator Or Baseline | 3-(1-Benzyl-1H-imidazol-4-yl)pyridine: 1.39 × 10³ nM (1.39 µM) |
| Quantified Difference | ~8% lower IC50 for the benzyl analog |
| Conditions | Human CYP2A6‑mediated 7‑hydroxycoumarin formation assay; pH 7.5 [REFS‑1][REFS‑2] |
Why This Matters
Procurement of the parent compound ensures a baseline CYP2A6 interaction profile free from confounding N‑alkyl substituent effects, which is critical for early‑stage metabolism liability assessments.
- [1] BindingDB. BDBM12357: 3-(1H-imidazol-4-yl)pyridine. http://ww.w.bindingdb.org (accessed 2026-04-16). View Source
- [2] BindingDB. BDBM50158914: 3-(1-Benzyl-1H-imidazol-4-yl)-pyridine. http://bdb8.ucsd.edu (accessed 2026-04-16). View Source
